2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide is a synthetic organic compound that features a tetrazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the tetrazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and stability of tetrazole derivatives.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide: Lacks the methyl group on the tetrazole ring.
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-nitrophenyl)acetamide: Has the nitro group in a different position on the phenyl ring.
2-(5-methyl-1H-tetrazol-1-yl)-N-(2-aminophenyl)acetamide: Contains an amine group instead of a nitro group.
Uniqueness
2-(5-methyl-1H-tetrazol-1-yl)-N-(2-nitrophenyl)acetamide is unique due to the specific combination of the tetrazole ring, methyl group, and nitrophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3/c1-7-12-13-14-15(7)6-10(17)11-8-4-2-3-5-9(8)16(18)19/h2-5H,6H2,1H3,(H,11,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSXCFBNTIZWDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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